molecular formula C9H14N2O4S B2897535 1-(4,4-Dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one CAS No. 2305296-76-6

1-(4,4-Dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one

Cat. No. B2897535
CAS RN: 2305296-76-6
M. Wt: 246.28
InChI Key: SAVGWONEDANLFT-UHFFFAOYSA-N
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Description

The compound “1-(4,4-Dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one” is a complex organic molecule. It is related to the class of compounds known as 1,2,4-triazines . These are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple heterocyclic rings. It is related to the 1,2,4-triazine structure, which is a heterocyclic ring analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. As mentioned earlier, the synthesis often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by related 1,2,4-triazine derivatives , this compound could be a promising candidate for further study in various fields of medicine and pharmacology.

properties

IUPAC Name

1-(4,4-dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-2-9(12)10-4-6-16(13,14)11-3-5-15-7-8(10)11/h2,8H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVGWONEDANLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCS(=O)(=O)N2C1COCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-2-enoyl)-hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione

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